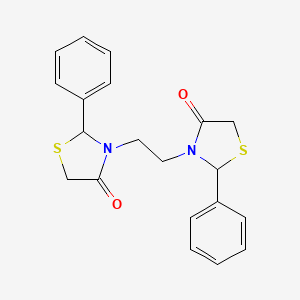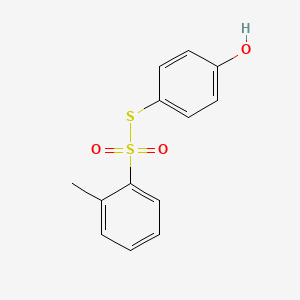
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is an organic compound that features a sulfonothioate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate typically involves the reaction of 4-hydroxybenzenethiol with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Thiols or sulfides.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate exerts its effects involves the interaction of the sulfonothioate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the sulfonothioate group.
2-Methylbenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
4-Hydroxybenzenethiol: Similar structure but lacks the sulfonothioate group.
Uniqueness
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is unique due to the presence of both the hydroxyl and sulfonothioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules.
Propiedades
Número CAS |
95965-99-4 |
|---|---|
Fórmula molecular |
C13H12O3S2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)sulfonylsulfanylphenol |
InChI |
InChI=1S/C13H12O3S2/c1-10-4-2-3-5-13(10)18(15,16)17-12-8-6-11(14)7-9-12/h2-9,14H,1H3 |
Clave InChI |
SCDRHBKYXAVEPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)SC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



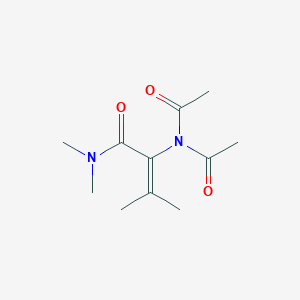
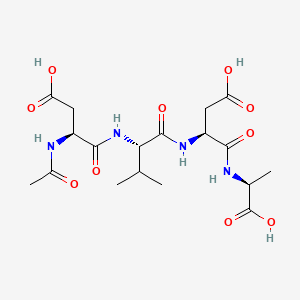
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

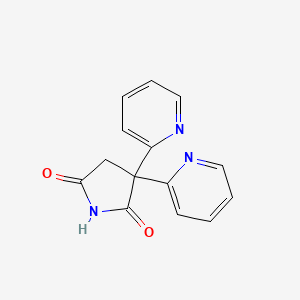
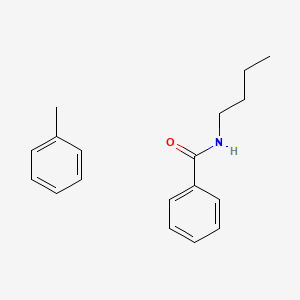
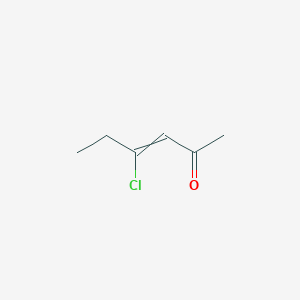
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)

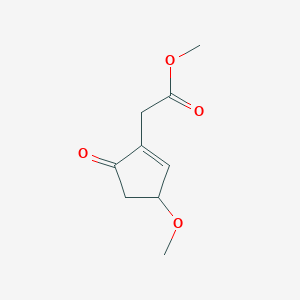
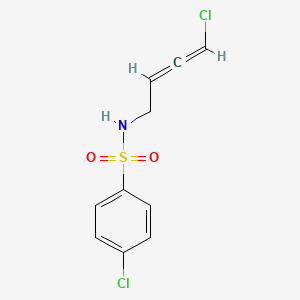
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
